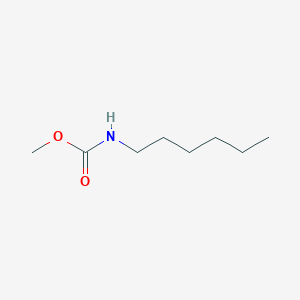

Methyl N-hexylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

22139-32-8 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

methyl N-hexylcarbamate |

InChI |

InChI=1S/C8H17NO2/c1-3-4-5-6-7-9-8(10)11-2/h3-7H2,1-2H3,(H,9,10) |

InChI Key |

OXNAJPQXTZANJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl N Hexylcarbamate

Phosgene-Free Synthetic Routes and Their Mechanistic Investigations

Phosgene-free pathways are central to the contemporary synthesis of Methyl N-hexylcarbamate. These methods not only enhance the safety profile of the manufacturing process but also align with the principles of green chemistry by utilizing less toxic reagents and, in some cases, waste products like carbon dioxide. The primary approaches involve the reaction of hexylamine (B90201) with a carbonyl source, such as dimethyl carbonate, or the direct fixation of CO₂.

Aminolysis of Organic Carbonates (e.g., Dimethyl Carbonate)

The reaction between an amine and an organic carbonate, known as aminolysis, is a prominent phosgene-free route to carbamates. For the synthesis of this compound, this involves the reaction of n-hexylamine with dimethyl carbonate (DMC). The general reaction is:

RNH₂ + R'O(CO)OR' → RNH(CO)OR' + R'OH

In this specific case, n-hexylamine (R = C₆H₁₃) reacts with dimethyl carbonate (R' = CH₃) to yield this compound and methanol (B129727). The mechanism proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the carbonate. The reactivity is influenced by the leaving group's ability, with the methoxide (B1231860) ion being displaced in this process. This reaction can be performed with or without a catalyst.

Various catalytic systems have been developed to improve the efficiency, yield, and selectivity of the aminolysis of dimethyl carbonate with n-hexylamine. These catalysts facilitate the reaction under milder conditions and can significantly enhance the reaction rate.

One effective approach utilizes solid catalysts in a flow system. An iron-chrome catalyst, TZC-3/1, has been shown to be particularly active for the carbamoylation of n-hexylamine with DMC. acs.org When the reaction is conducted at 150°C in a flow system, this catalyst can achieve a high yield and selectivity for this compound. acs.org

Ionic liquids have also emerged as effective dual-purpose solvent-catalysts for this transformation. For instance, 1-butyl-3-methylimidazolium chloride (BMImCl) mediates the clean carbonylation of n-hexylamine with dimethyl carbonate at 170°C, resulting in excellent selectivity. researchgate.net The use of ionic liquids can also simplify product recovery, as the desired carbamate (B1207046) often precipitates from the reaction mixture. researchgate.net

| Catalyst System | Amine | Carbonyl Source | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

| TZC-3/1 (Iron-Chrome) | n-Hexylamine | Dimethyl Carbonate | 150 | ~70 | >80 | acs.org |

| BMImCl (Ionic Liquid) | n-Hexylamine | Dimethyl Carbonate | 170 | High | >99 | researchgate.net |

While catalytic systems offer significant advantages, the synthesis of this compound from n-hexylamine and dimethyl carbonate can also proceed without a catalyst, albeit under more demanding conditions. This non-catalytic approach relies on elevated temperature and pressure to drive the reaction to completion.

In a batch reactor, heating n-hexylamine with dimethyl carbonate at 150°C under a pressure of 9.0 MPa for 24 hours can lead to a high conversion of the amine and a good yield of the desired carbamate. acs.org This demonstrates the feasibility of the synthesis without a catalyst, although the energy input required is considerably higher compared to catalyzed processes. acs.org

| Reactants | Temperature (°C) | Pressure (MPa) | Time (h) | Amine Conversion (%) | Product Yield (%) | Reference |

| n-Hexylamine, Dimethyl Carbonate | 150 | 9.0 | 24 | 90 | 77 | acs.org |

Carbon Dioxide Fixation Approaches

The utilization of carbon dioxide as a C1 building block is a highly attractive green chemistry approach for synthesizing carbamates. This method converts a greenhouse gas into a valuable chemical product, offering a sustainable alternative to traditional methods. The synthesis of this compound via CO₂ fixation typically involves a three-component reaction between n-hexylamine, carbon dioxide, and a methylating agent.

A common strategy for CO₂ fixation involves the reaction of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgacs.org For this compound, this would involve n-hexylamine, CO₂, and a methyl halide (e.g., methyl iodide). The reaction is typically promoted by a base. The proposed mechanism involves the initial reaction between the amine and CO₂ to form a carbamate anion. oup.com This anion then acts as a nucleophile, attacking the methyl halide in an Sₙ2 displacement reaction to form the final carbamate ester. oup.com

Systems utilizing cesium carbonate (Cs₂CO₃) as the base and tetrabutylammonium (B224687) iodide (TBAI) as an additive have proven effective for this three-component coupling under mild conditions. organic-chemistry.orgacs.org This method avoids the direct N-alkylation of the amine, which can be a competing side reaction. organic-chemistry.org

Reaction Scheme: C₆H₁₃NH₂ + CO₂ + CH₃-X + Base → C₆H₁₃NH(CO)OCH₃ + Base·HX

Supercritical carbon dioxide (scCO₂) can serve as both a reactant and an environmentally benign reaction medium. In the context of the reaction between primary aliphatic amines and dimethyl carbonate, scCO₂ plays a multifaceted role. core.ac.uk The pressure of CO₂ significantly influences both the reaction conversion and the selectivity towards the desired methyl carbamate. core.ac.uk

Alternative Green Synthesis Routes

In the pursuit of more sustainable chemical manufacturing, several green synthesis routes for carbamates, including this compound, have been developed. These methods focus on the use of less toxic reagents, milder reaction conditions, and improved atom economy.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. For the synthesis of N-alkyl carbamates, a three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide is a prominent green strategy. This method avoids the use of toxic phosgene (B1210022) or its derivatives.

In a typical procedure applicable to this compound, N-hexylamine, carbon dioxide, and a methylating agent such as methyl iodide are reacted in the presence of a suitable base. The reaction proceeds through the in situ formation of a carbamate salt from the amine and CO2, which is then alkylated by the methylating agent. The choice of base and solvent is crucial for the success of this reaction, with cesium carbonate and tetrabutylammonium

Optimization of Reaction Conditions and Process Parameters

The synthesis of this compound, like many chemical transformations, is highly dependent on the specific reaction conditions employed. Optimization of parameters such as temperature, pressure, stoichiometry, and the choice of solvent is crucial for maximizing yield and purity while minimizing reaction times and the formation of byproducts. This section delves into the scientific findings surrounding the optimization of these critical process parameters in carbamate formation.

Influence of Temperature, Pressure, and Stoichiometry

The interplay of temperature, pressure, and the molar ratio of reactants (stoichiometry) is a determining factor in the efficiency and selectivity of this compound synthesis. Research into the synthesis of analogous N-alkyl carbamates provides a framework for understanding the impact of these variables.

Temperature: Reaction temperature significantly affects the rate of carbamate formation. Generally, higher temperatures increase reaction kinetics. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of unwanted byproducts. For instance, in the synthesis of certain carbamates from carbon dioxide and amines, an optimal temperature of 70°C was identified to achieve good conversion with minimal byproduct formation. nih.gov Conversely, elevated temperatures above this optimum, such as 80°C, were found to favor the formation of N-alkylated byproducts. nih.gov Some traditional methods for carbamate synthesis have been noted to require harsh conditions, including elevated temperatures, which can be a limitation. usf.edu In the synthesis of N-methylcarbamate methyl ester, a broad temperature range of 80-200°C has been explored, indicating that the optimal temperature can be highly dependent on the specific reactants and catalyst system used.

Pressure: The influence of pressure is particularly relevant in syntheses involving gaseous reactants like carbon dioxide. In the continuous synthesis of carbamates from CO2, an optimal pressure of 3 bar was found to be effective. nih.gov Increasing the pressure beyond this point, to 5 or 7 bar, resulted in an increased formation of byproducts. nih.gov For other carbamate syntheses, the pressure can range from 0.1 MPa to 5.0 MPa, again highlighting the process-specific nature of this parameter.

Stoichiometry: The molar ratio of the reactants is a critical parameter to control in order to ensure the complete conversion of the limiting reagent and to minimize side reactions. A study on the continuous synthesis of carbamates investigated the influence of the amount of alkyl halide and a non-nucleophilic base, finding that an excess of 2.0 equivalents of the base yielded the best conversion. nih.gov In another example, a sizable volumetric excess of carbon dioxide was found to accelerate the formation of the desired carbamate over the N-alkylated byproduct. nih.gov

The following interactive table summarizes reaction conditions reported for the synthesis of various carbamates, illustrating the range of parameters that can be employed.

| Carbamate Product | Reactants | Temperature (°C) | Pressure (bar) | Stoichiometry (Reactant Ratios) | Catalyst/Base | Reference |

| Generic N-Alkyl Carbamate | Aniline, Butyl bromide, CO2 | 70 | 3 | Aniline:DBU:Butyl bromide = 1:2:2 | DBU | nih.gov |

| N-methylcarbamate methyl ester | 1,3-dimethylurea, Dimethyl carbonate | 80-200 | 1-50 | Dimethyl carbonate:1,3-dimethylurea = 15:1 to 1:1 | Tin-based catalyst |

Note: The data in this table is derived from studies on various carbamate syntheses and serves to illustrate the general principles of reaction condition optimization.

Solvent Effects in Carbamate Formation

The choice of solvent plays a multifaceted role in the synthesis of carbamates, influencing reactant solubility, reaction kinetics, and even the nature of the product formed. The polarity, proticity, and coordinating ability of the solvent can all impact the reaction pathway.

Research has shown that the solvent can dictate the equilibrium between the formation of a carbamic acid and an ammonium (B1175870) carbamate from an amine and carbon dioxide. researchgate.net Protophilic, highly dipolar, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and pyridine (B92270) have been found to favor the complete conversion of amines to the corresponding carbamic acids. researchgate.net In contrast, apolar aprotic solvents like benzene (B151609) or chloroform, and dipolar amphiprotic solvents such as methanol, tend to yield ammonium carbamates. researchgate.net The dielectric constant of the solvent has been identified as a critical parameter in this regard. researchgate.net

In the context of synthesizing carbamates via the reaction of amines, carbon dioxide, and alkyl halides, DMF has been reported as the solvent of choice. nih.gov The use of supercritical carbon dioxide as both a reactant and a solvent has also been explored in the presence of quaternary onium salts, with tetrabutylammonium bromide showing a positive influence on the reaction yield. nih.gov

The nature of the solvent can also influence the prevalence of side reactions. For example, the polar and aprotic nature of acetonitrile (B52724) can favor the SN2 substitution of the halide, which may lead to the formation of undesired N-alkylated byproducts. nih.gov

The following interactive table provides an overview of the effects of different solvents on carbamate synthesis.

| Solvent | Solvent Type | Effect on Carbamate Synthesis | Reference |

| Dimethyl sulfoxide (DMSO) | Protophilic, Dipolar, Aprotic | Favors formation of carbamic acid | researchgate.net |

| N,N-Dimethylformamide (DMF) | Protophilic, Dipolar, Aprotic | Solvent of choice for some carbamate syntheses; Favors carbamic acid formation | researchgate.netnih.gov |

| Pyridine | Protophilic, Dipolar, Aprotic | Promotes complete conversion to carbamic acid | researchgate.net |

| Benzene | Apolar, Aprotic | Leads to the formation of ammonium carbamate | researchgate.net |

| Chloroform | Apolar, Aprotic | Results in the formation of ammonium carbamate | researchgate.net |

| Methanol | Dipolar, Amphiprotic | Tends to form ammonium carbamate | researchgate.net |

| Acetonitrile | Polar, Aprotic | Can favor SN2 substitution, potentially leading to N-alkylation byproducts | nih.gov |

| Supercritical Carbon Dioxide | - | Can act as both reactant and solvent | nih.gov |

Mechanistic and Kinetic Investigations of Methyl N Hexylcarbamate Formation and Transformation

Elucidation of Reaction Pathways and Transition States

The formation of carbamates, including methyl N-hexylcarbamate, can proceed through various synthetic routes, such as the reaction of amines with carbon dioxide, chloroformates, or carbonates. wikipedia.orgoup.com The specific pathway and its associated transition states are highly dependent on the reactants, catalysts, and reaction conditions employed. mdpi.com Understanding these pathways is crucial for optimizing reaction efficiency and product selectivity.

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed mechanistic pathways and identifying transition states. nih.gov Methods like Density Functional Theory (DFT) are used to model the step-by-step formation of carbamates and calculate the energy changes involved. mdpi.com

For instance, a computational study on the palladium-catalyzed synthesis of a related carbamate (B1207046), (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, confirmed that the direct reaction between the parent amine ((R)-(-)-2-phenylglycinol) and methyl chloroformate is not spontaneous and requires a catalyst. mdpi.com The study proposed a multi-step pathway involving:

Dissociation of the catalyst's ligands.

Formation of reaction intermediates.

Key transformation steps such as dehydrogenation and chlorine elimination. mdpi.com

The reaction pathway for carbamate synthesis often involves the formation of transient intermediates. The identification and characterization of these species are vital for confirming a proposed reaction mechanism. researchgate.net Computational modeling can predict the structure of stable intermediates, which correspond to energy minima on the reaction pathway. mdpi.com In the palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, vibrational frequency calculations confirmed that a proposed 4-phenyl-oxazolidine intermediate was a stable energy minimum. mdpi.com

Experimentally, intermediates and by-products can be isolated from the reaction mixture and identified using analytical techniques. researchgate.net In a study on the synthesis of a diphenylcarbamate, intermediates and N-methylated by-products were successfully isolated and characterized. researchgate.net The formation of these compounds provided critical insights into the reaction mechanism and helped to refine reaction conditions to improve the yield of the desired product. researchgate.net Carbamate formation itself can be a critical intermediate step in biological processes, such as in the active site of the RuBisCO enzyme, where a lysine (B10760008) side chain reacts with carbon dioxide to form a carbamate that can then bind a required Mg2+ ion. wikipedia.org

Reaction Kinetics and Rate Constant Determination

The study of reaction kinetics quantifies the rate at which a reaction proceeds and how it is influenced by factors such as concentration, temperature, and catalysts. For the formation of carbamates from amines and carbon dioxide, the rate law is generally found to be: rate = k_amine(R2NH)(CO2) + k'_amine(R2NH)(OH-)(CO2) researchgate.net

This equation describes two parallel pathways: an uncatalyzed reaction (the first term) and a hydroxide-catalyzed pathway (the second term). researchgate.net The rate-limiting step can vary; for weakly basic amines, it is typically the formation of the carbon-nitrogen bond, whereas for more basic amines, proton transfer may become rate-limiting. researchgate.net

Catalysts play a pivotal role in accelerating the rate of carbamate synthesis. A wide range of both homogeneous and heterogeneous catalysts have been shown to be effective.

In the electro-organic synthesis of N-hexyl carbamate from hexylamine (B90201), methanol (B129727), and carbon monoxide, a gold (Au) anode was found to be an effective catalyst. oup.com The choice of electrolyte significantly influenced the reaction rate, with LiBr showing a higher formation rate for N-hexyl carbamate compared to other bromide salts. oup.com

| Electrolyte | N-hexyl carbamate Formation Rate (µmol h⁻¹) | DMC Formation Rate (µmol h⁻¹) | Total Current Efficiency (%) |

| LiBr | 12.1 | 0.9 | 65 |

| Pr₄NBr | 7.2 | 8.8 | 93 |

| Bu₄NBr | 4.8 | 12.0 | 83 |

This table is based on data from the electro-organic synthesis of N-hexyl carbamate over an Au anode. oup.com

For the synthesis of related aliphatic dicarbamates, heterogeneous catalysts like MCM-41 have proven effective. nih.gov The catalytic activity is influenced by the number of surface silanol (B1196071) groups, which act as weak acid sites. nih.gov The catalyst dosage has a direct impact on the product yield, with an optimal amount leading to the highest conversion before potential side reactions or product degradation occurs. nih.gov

| Catalyst Dosage (wt % based on HDA) | HDC Yield (%) |

| 1 | 21.6 |

| 5 | 82.6 |

| 10 | 90.1 |

| 15 | 86.2 |

This table shows the effect of MCM-41 catalyst dosage on the yield of dimethyl hexane-1,6-dicarbamate (HDC). nih.gov

Other effective catalysts for carbamate synthesis include palladium compounds (e.g., PdCl₂), nickel systems (e.g., Ni-phenanthroline), lead oxides, and various metal salts like FeCl₃ and Y(NO₃)₃·6H₂O. nih.govacs.org

Activation parameters provide quantitative insight into the energy requirements and molecular ordering of the transition state. For the reaction of amines with carbon dioxide, rate constants often follow a Brønsted relationship, which correlates the reaction rate constant with the pKa of the amine nucleophile. researchgate.net The relationship is given by the equation: log k_amine = m*pK + Y. researchgate.net

This correlation indicates that the basicity of the amine is a key factor in determining the reaction rate. researchgate.net The slope 'm' (the Brønsted coefficient) reflects the sensitivity of the reaction to the amine's basicity and provides information about the character of the transition state. researchgate.net

| Amine Class | Brønsted Coefficient (m) | Intercept (Y) |

| Primary and Secondary Amines | 0.43 | -1.50 |

| Hydrazine and Hydroxylamine Derivatives | 0.48 | -0.20 |

This table presents Brønsted parameters for the uncatalyzed reaction of amines with carbon dioxide at 10°C. researchgate.net

A Brønsted coefficient between 0 and 1 suggests that the proton is partially transferred in the transition state. Rates for carbamates formed from very basic amines become virtually independent of basicity, suggesting a change in the rate-limiting step from C-N bond formation to proton transfer. researchgate.net

Catalytic Mechanism Studies in Carbamate Synthesis

The mechanism by which a catalyst accelerates carbamate formation varies with the type of catalyst used.

Solid Acid Catalysts : For catalysts like MCM-41, the catalytic activity in the synthesis of dicarbamates is attributed to the presence of weak acid sites, likely originating from silanol groups on the catalyst surface. nih.gov These sites can activate the reactants, facilitating the nucleophilic attack of the amine.

Palladium-Based Catalysts : In Pd-catalyzed reactions, the mechanism often involves the palladium center stabilizing key reaction intermediates. mdpi.com The catalytic cycle can include ligand dissociation to create an open coordination site, followed by transformations such as dehydrogenation of the amine, which enhances its reactivity. mdpi.com

Metal Oxide Catalysts : In the synthesis of methyl N-phenyl carbamate using Ce-based complex oxides, the catalytic performance is linked to the presence of Ce³⁺ ions, oxygen vacancies, and weak Lewis acid sites. figshare.com These features are believed to facilitate the aminolysis of dimethyl carbonate by activating the reactants. figshare.com

Base-Catalyzed Mechanisms : In some syntheses, a base catalyst is used. For example, a three-component coupling of a primary amine, CO₂, and an alkyl halide can be performed in the presence of cesium carbonate. nih.gov The base is thought to facilitate the formation of a carbamic acid intermediate from the amine and CO₂, which is then alkylated to yield the final carbamate product. nih.gov

Homogeneous Catalysis Mechanisms

Homogeneous catalysis for the formation of this compound often involves soluble catalysts that can effectively mediate the reaction between n-hexylamine and dimethyl carbonate in the liquid phase. Acid-functionalized ionic liquids have emerged as promising catalysts in this context. ionike.com

The reaction mechanism in the presence of a homogeneous catalyst is generally understood to proceed via a nucleophilic attack of the amine on the dimethyl carbonate molecule. Two competing mechanisms are at play: the BAc2 (base-catalyzed acyl cleavage) mechanism and the BAl2 (base-catalyzed alkyl cleavage) mechanism. unlp.edu.arrsc.org

BAc2 Mechanism (Carbamate Formation): The amine attacks the carbonyl carbon of DMC. This pathway leads to the formation of this compound and methanol. This is the desired pathway for the synthesis of the target compound.

BAl2 Mechanism (Methylation): The amine attacks one of the methyl carbons of DMC. This pathway results in the formation of N-methylhexylamine and, subsequently, N,N-dimethylhexylamine, with the release of methanol and carbon dioxide. unive.it

Studies using ionic liquids as both solvent and catalyst have demonstrated high selectivity for carbamate formation from primary aliphatic amines like n-hexylamine and DMC. ionike.com For instance, in the presence of 1-butyl-3-methylimidazolium chloride ([BMIm]Cl), n-hexylamine reacts with DMC at 170°C to produce this compound with over 99% selectivity. ionike.com The high selectivity suggests that the ionic liquid medium favors the BAc2 pathway.

Acid-functionalized ionic liquids have also been shown to be effective. For example, a –SO3H-functionalized ionic liquid efficiently catalyzed the reaction of 1,6-hexanediamine (B7767898) with DMC, achieving nearly 100% conversion and 95% selectivity to the corresponding dicarbamate. ionike.com This high efficiency is attributed to the acidic sites of the catalyst promoting the desired carbonylation reaction. While this is for a diamine, the reactivity of the primary amine groups is analogous to that of hexylamine.

The table below summarizes representative results for the homogeneous catalyzed synthesis of carbamates from aliphatic amines and dimethyl carbonate.

| Catalyst | Amine Substrate | Temperature (°C) | Conversion (%) | Selectivity to Carbamate (%) | Reference |

| [BMIm]Cl | n-Hexylamine | 170 | High | >99 | ionike.com |

| MIm(CH₂)₄SO₃HTfO | 1,6-Hexanediamine | 80 | ~100 | 95 | ionike.com |

Heterogeneous Catalysis Mechanisms

Heterogeneous catalysts offer advantages in terms of separation and reusability for the synthesis of this compound. Various solid catalysts have been investigated, with their surface properties dictating the reaction pathway and selectivity.

A notable example is the use of an iron-chrome catalyst (TZC-3/1) in a flow system for the reaction of n-hexylamine with dimethyl carbonate. researchgate.net At 150°C, this system yielded approximately 70% of this compound with 80% selectivity. scispace.com The solid catalyst provides active sites for the adsorption and activation of the reactants, steering the reaction towards carbamate formation.

Zeolites, such as NaY faujasite, have also been studied for the reaction of primary aliphatic amines with DMC. unive.it The mechanism on these surfaces is sensitive to the reaction conditions. The presence of CO₂, a potential byproduct of the BAl2 pathway, can competitively lead to carbamate formation. However, by carefully removing CO₂ from the reaction mixture, the formation of carbamates is hindered, and N-methylation via the BAl2 mechanism becomes the exclusive pathway. unive.it This indicates that the catalyst surface can mediate both pathways, and the product distribution can be controlled by manipulating the reaction environment.

In the presence of γ-Al₂O₃, aliphatic amines react with DMC to form carbamates in good to excellent yields (80–95%). unive.it This suggests that the surface of γ-Al₂O₃ preferentially promotes the BAc2 attack of the amine on the carbonyl group of DMC. unive.it

The following table presents data on the heterogeneous catalyzed synthesis of this compound.

| Catalyst | Amine Substrate | Temperature (°C) | Yield of Carbamate (%) | Selectivity to Carbamate (%) | Reference |

| TZC-3/1 (Iron-Chrome) | n-Hexylamine | 150 | ~70 | 80 | researchgate.netscispace.com |

| γ-Al₂O₃ | Benzylamine* | 90 | 24 (after 4h) | High | unive.it |

*Benzylamine is used as a representative primary aliphatic amine in this study.

Role of Bifunctional Catalysts

Bifunctional catalysts, which possess two distinct types of active sites, can offer enhanced activity and selectivity by activating both reactants simultaneously. In the context of this compound formation, a bifunctional catalyst would ideally have sites to activate the n-hexylamine and separate sites to activate the dimethyl carbonate.

For instance, a bifunctional catalyst could feature a basic site (e.g., a tertiary amine) to deprotonate the n-hexylamine, increasing its nucleophilicity. Concurrently, an acidic site (e.g., a Lewis acid or a hydrogen-bond donor like thiourea) could coordinate with the carbonyl oxygen of dimethyl carbonate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. researchgate.net This dual activation would facilitate the desired BAc2 pathway for carbamate formation while potentially suppressing the competing BAl2 methylation pathway.

While specific studies detailing the use of bifunctional catalysts for the synthesis of this compound are not abundant in the literature, the principle has been applied to related carbonylation reactions. nih.gov The synergistic action of the two functionalities on a single catalytic entity can lead to a more organized transition state, lowering the activation energy for the desired reaction and enhancing selectivity. A proposed general mechanism for a bifunctional catalyst in this reaction would involve the catalyst first interacting with both the amine and DMC, bringing them into close proximity and activating them for the subsequent nucleophilic attack that leads to the formation of the carbamate.

Advanced Spectroscopic and Chromatographic Analysis in Methyl N Hexylcarbamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of Methyl N-hexylcarbamate. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods used to confirm the fundamental structure of this compound. researchgate.netresearchgate.net The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group attached to the oxygen, the N-H proton, and the various methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group of the hexyl chain. The integration of these signals corresponds to the number of protons in each group, while the splitting patterns (e.g., triplets, sextets) arise from spin-spin coupling with neighboring protons, confirming the connectivity of the alkyl chain.

The ¹³C NMR spectrum complements the proton data, showing separate resonances for the carbonyl carbon of the carbamate (B1207046) group, the methoxy (B1213986) carbon, and each of the six carbon atoms in the hexyl chain. The chemical shifts of these carbons are indicative of their electronic environment. While specific experimental data is not widely published, representative chemical shifts can be predicted based on the analysis of similar N-alkyl carbamates.

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹H Multiplicity (predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|---|

| CH₃ (hexyl) | ~0.9 | Triplet (t) | ~14.0 |

| CH₂ (hexyl, position 5) | ~1.3 | Multiplet (m) | ~22.5 |

| CH₂ (hexyl, position 4) | ~1.3 | Multiplet (m) | ~26.5 |

| CH₂ (hexyl, position 3) | ~1.3 | Multiplet (m) | ~31.5 |

| CH₂ (hexyl, position 2) | ~1.5 | Quintet (p) | ~30.0 |

| N-CH₂ (hexyl, position 1) | ~3.1 | Quartet (q) | ~41.0 |

| O-CH₃ | ~3.6 | Singlet (s) | ~52.0 |

| N-H | ~4.8 | Triplet (t, broad) | - |

| C=O | - | - | ~157.0 |

To gain deeper insights into the three-dimensional structure and conformation of this compound, two-dimensional (2D) NMR techniques are employed. arxiv.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate proton signals with the carbon atoms to which they are directly attached. nih.gov This is a powerful tool for confirming the assignments made in the 1D ¹H and ¹³C spectra. nih.gov For this compound, an HSQC spectrum would display cross-peaks connecting the signal of each proton (on the vertical axis) to the signal of its corresponding carbon atom (on the horizontal axis), definitively linking the proton and carbon frameworks of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about which atoms are close to each other in space, even if they are not directly connected by chemical bonds. arxiv.org This is crucial for determining the molecule's preferred conformation. researchgate.net In the case of this compound, NOESY can reveal spatial relationships between the protons of the hexyl chain and the N-H proton, as well as between the methoxy protons and the rest of the molecule. The intensity of the NOESY cross-peaks is related to the distance between the protons, allowing for a detailed conformational analysis of the flexible hexyl chain.

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry is a vital analytical technique used to determine the molecular weight of this compound, confirm its elemental composition, and assess its purity.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. researchgate.net This accuracy allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound (C₈H₁₇NO₂), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. This is a critical step in confirming the identity of a synthesized compound. researchgate.net

| Molecular Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₈H₁₇NO₂ | [M+H]⁺ | 160.1332 |

| C₈H₁₇NO₂ | [M+Na]⁺ | 182.1151 |

| C₈H₁₇NO₂ | [M+K]⁺ | 198.0891 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. It is widely used for the analysis of volatile and semi-volatile compounds. While many carbamates are thermally labile, GC-MS can be a suitable method for the analysis of this compound, often with specialized injection techniques to minimize thermal degradation. scispec.co.thtaylorfrancis.com

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interaction with the column's stationary phase. As each component, such as this compound, elutes from the column, it enters the mass spectrometer. The molecules are then ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be used for identification by comparing it to spectral libraries. Key fragmentation pathways for this compound would include cleavage of the hexyl chain and rearrangements involving the carbamate group.

| m/z (mass-to-charge ratio) | Predicted Fragment Structure/Loss |

|---|---|

| 159 | [M]⁺ (Molecular Ion) |

| 102 | [M - C₄H₉]⁺ (Loss of butyl radical via α-cleavage) |

| 100 | [CH₂=NHC(=O)OCH₃]⁺ (McLafferty rearrangement) |

| 88 | [HN=CHC(=O)OCH₃]⁺ |

| 59 | [C(=O)OCH₃]⁺ (Methoxycarbonyl cation) |

Chromatographic Methods for Separation and Quantification

Chromatographic methods are essential for isolating this compound from reaction mixtures or environmental samples and for its accurate quantification. justia.com High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of N-methylcarbamates. taylorfrancis.comepa.gov

Due to the polarity and potential thermal instability of many carbamates, reversed-phase HPLC is the method of choice. A C18 column is typically used, with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

For the sensitive detection of N-methylcarbamates, a post-column derivatization technique is frequently employed, as outlined in EPA Methods 531.1 and 8318. epa.govepa.gov After the carbamates are separated on the HPLC column, they are hydrolyzed in-line with a strong base (e.g., sodium hydroxide) at an elevated temperature. This hydrolysis cleaves the carbamate bond, releasing methylamine (B109427). The methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative. This derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity for quantification at trace levels. thermofisher.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water |

| Flow Rate | ~1.0 mL/min |

| Post-Column Reagents | 1) Sodium Hydroxide (hydrolysis) 2) OPA/2-Mercaptoethanol (derivatization) |

| Detection | Fluorescence Detector (e.g., Ex: 330 nm, Em: 465 nm) |

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for the separation of chiral compounds derived from it. humanjournals.com The versatility of HPLC allows for its application in both normal and reversed-phase modes, catering to a wide range of analyte polarities. nih.gov

For purity analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This setup allows for the efficient separation of this compound from nonpolar impurities and starting materials. The choice of column, mobile phase composition (e.g., mixtures of water with acetonitrile or methanol), and detector (typically UV-Vis) are optimized to achieve the best separation and sensitivity. researchgate.net

In the realm of chiral separations, HPLC with chiral stationary phases (CSPs) is the predominant method for resolving enantiomers. humanjournals.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. researchgate.net The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. nih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel has proven effective for resolving a variety of chiral compounds. nih.gov

| Parameter | Typical Conditions for Purity Analysis | Typical Conditions for Chiral Resolution |

| Stationary Phase | C18 (Reversed-Phase) | Polysaccharide-based (e.g., Chiralpak®) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | n-Hexane/Alcohol mixtures or polar organic solvents |

| Detection | UV-Vis at a specific wavelength | UV-Vis, Circular Dichroism (CD) |

| Flow Rate | 0.5 - 1.5 mL/min | 0.4 - 1.0 mL/min |

| Temperature | Ambient to 40 °C | 25 - 35 °C |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the gold standard for the analysis of volatile and semi-volatile compounds. nih.gov In the context of this compound research, GC is primarily used to identify and quantify volatile byproducts from its synthesis or degradation, as well as to analyze residual starting materials.

The methodology involves injecting a vaporized sample into a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase (typically an inert gas like helium or nitrogen) and the stationary phase coated on the column walls. The elution time, or retention time, is characteristic of a particular compound under a given set of conditions.

Headspace GC-MS is a particularly powerful technique for analyzing volatile organic compounds (VOCs) present in a sample matrix. nih.gov This involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC-MS system. This technique is highly sensitive and can be used to detect trace amounts of volatile impurities. For instance, a method for identifying residual VOCs in polymers involves incubating the sample at elevated temperatures before GC/MS analysis. nih.gov

Common volatile products that could be analyzed in this compound research include residual hexylamine (B90201), methanol, or other solvents used in the synthesis.

| Parameter | Typical GC Conditions |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless or Headspace |

| Temperature Program | Ramped from a low to a high temperature |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) |

Size-Exclusion Chromatography (SEC) for Polymer Characterization

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a vital technique for characterizing polymers derived from this compound, such as polyurethanes. specificpolymers.comlcms.cz SEC separates molecules based on their hydrodynamic volume in solution. tulane.edu Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores to varying extents and elute later.

This technique is used to determine key polymer properties such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. nih.gov

A typical SEC system consists of a pump, an injector, a series of columns packed with porous particles, and one or more detectors. tulane.edu Refractive index (RI) detectors are commonly used, and they are often coupled with other detectors like multi-angle light scattering (MALS) and viscometers to obtain absolute molecular weights and information about the polymer's conformation and branching. tulane.edunih.gov The choice of solvent (eluent) is crucial and depends on the solubility of the polymer being analyzed; common solvents include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). specificpolymers.com

| Parameter | Description |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | An average that gives greater weight to heavier polymer chains. |

| Dispersity (Đ) | A measure of the non-uniformity of molecular weights in a polymer (Mw/Mn). |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for the identification of functional groups within a molecule. nih.gov When applied to this compound, FTIR can confirm the presence of key structural features and monitor the progress of reactions, such as polymerization.

The principle of FTIR involves irradiating a sample with infrared radiation and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of the chemical bonds within the molecule.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H bond, the C=O (carbonyl) group of the carbamate, and the C-O bonds. libretexts.org The positions and intensities of these bands can provide valuable information about the molecule's structure and bonding environment. For example, the N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹, while the C=O stretching vibration is observed in the range of 1680-1750 cm⁻¹. libretexts.orgresearchgate.net

In the context of polymerization, FTIR can be used to track the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the carbamate or urethane (B1682113) linkages, confirming the reaction's progression.

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (carbamate) | 1680 - 1750 |

| N-H Bend | 1550 - 1650 |

| C-O Stretch | 1000 - 1300 |

Thermal Analysis Techniques (DSC) for Material Properties of Derived Polymers

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. advanced-emc.comkohan.com.tw It is a crucial tool for characterizing the thermal properties of polymers derived from this compound. netzsch.com

DSC can be used to determine a variety of important material properties, including the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the enthalpy of transitions. advanced-emc.comnih.gov The glass transition temperature is a key characteristic of amorphous polymers, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. netzsch.com For semi-crystalline polymers, DSC can reveal the melting and crystallization behavior.

The data obtained from DSC analysis is presented as a thermogram, which plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, are represented by valleys. The glass transition appears as a step change in the baseline of the thermogram. kohan.com.tw This information is vital for understanding the processing conditions and end-use performance of polymeric materials.

| Thermal Property | Description |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. |

| Melting Temperature (Tm) | The temperature at which a crystalline polymer melts. |

| Crystallization Temperature (Tc) | The temperature at which a polymer crystallizes upon cooling from the melt. |

| Enthalpy of Fusion (ΔHf) | The amount of heat absorbed by a polymer during melting. |

X-ray Diffraction for Solid-State Structural Determination

The technique is based on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice. uci.edu When a beam of monochromatic X-rays is directed at a crystal, the X-rays are diffracted in specific directions, creating a unique diffraction pattern of spots of varying intensity. libretexts.org

By analyzing the positions and intensities of these diffracted spots, it is possible to construct a three-dimensional electron density map of the crystal, from which the positions of the individual atoms can be determined. libretexts.org This detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the material. mdpi.com

In cases where suitable single crystals cannot be obtained, powder XRD can be used to obtain information about the crystal structure and phase purity of a polycrystalline sample. rsc.org

| Parameter | Information Obtained from Single-Crystal XRD |

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Intermolecular Interactions | Information on hydrogen bonding, van der Waals forces, and other non-covalent interactions. |

Computational and Theoretical Chemistry Studies of Methyl N Hexylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic energy and wavefunction of the molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like Methyl N-hexylcarbamate. DFT calculations focus on the electron density to determine the ground-state properties of a system, providing a balance between accuracy and computational cost. nih.gov For carbamates, DFT is employed to optimize the molecular geometry, calculate electronic energies, and derive properties such as dipole moments, molecular orbital energies, and electrostatic potential maps. dntb.gov.uasemanticscholar.org

Studies on related carbamate (B1207046) compounds demonstrate that DFT can elucidate key electronic features. For instance, the distribution of electron density, particularly around the carbamate linkage (N-COO-), is crucial for understanding its chemical reactivity and stability. inlibrary.uz The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important quantum chemical parameters. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. inlibrary.uz

Calculations on similar molecules reveal the charge distribution across the carbamate group, highlighting the partial positive charge on the carbonyl carbon and the partial negative charge on the oxygen and nitrogen atoms. This charge distribution governs the molecule's interaction with other species and its susceptibility to nucleophilic or electrophilic attack. mdpi.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is used to predict sites for intermolecular interactions. mdpi.com

Table 1: Representative Electronic Properties of Carbamates Calculated by DFT Note: This table is illustrative, based on typical values for similar carbamates, as specific DFT data for this compound is not readily available in the cited literature.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -9.0 eV | Indicates electron-donating ability |

| LUMO Energy | +1.0 to +3.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.0 to 12.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.0 to 3.0 D | Measures molecular polarity |

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with reasonable accuracy. nih.gov The prediction is achieved by calculating the magnetic shielding tensor for each nucleus within the molecule's calculated electronic structure. nih.gov

Table 2: Comparison of Theoretical vs. Experimental Approaches for NMR Chemical Shift Prediction

| Method | Typical Accuracy (¹H MAE) | Advantages | Disadvantages |

|---|---|---|---|

| DFT Calculations | 0.2–0.4 ppm | Provides insight into electronic structure | Computationally intensive, sensitive to functional/basis set |

| HOSE Codes | 0.2–0.3 ppm | Fast, based on empirical substructure correlation | Less accurate for novel structures |

| Machine Learning (GNNs) | <0.10 - 0.28 ppm | High accuracy, very fast predictions | Requires large, high-quality training datasets |

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their interactions with other molecules.

Molecular dynamics (MD) simulations can model the non-biological interactions of this compound with itself or with solvent molecules. researchgate.net These simulations use classical mechanics and a force field—a set of parameters describing the potential energy of the system—to calculate the forces between atoms and predict their motion over time. researchgate.net

For this compound, MD simulations can be used to understand its behavior in the liquid state, predicting properties like density and viscosity. researchgate.net Furthermore, these simulations can reveal how molecules arrange themselves and interact through non-covalent forces such as van der Waals forces and hydrogen bonding (where the N-H group acts as a donor and the carbonyl oxygen as an acceptor). researchgate.netresearchgate.net Such studies are crucial for understanding the physical properties of the substance and its miscibility with other compounds. For example, simulations can calculate interaction parameters, like the Flory-Huggins parameter, to predict the miscibility of the carbamate with polymers or other materials. supsi.ch

Computational methods, particularly DFT, are used to simulate the dynamics of chemical reactions involving carbamates. mdpi.com These simulations can map out the entire reaction pathway for the formation or decomposition of this compound, identifying transition states, intermediate species, and calculating activation energies. nih.gov

For example, a computational study on the palladium-catalyzed formation of a carbamate detailed the multi-step reaction mechanism, including oxidative addition, ligand exchange, and reductive elimination steps. mdpi.comnih.gov The energy profile of the reaction was calculated, showing which steps are energetically favorable and which constitute the rate-determining step. nih.gov This information is invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to improve reaction yield and efficiency. researchgate.net

Conformational Analysis and Rotational Barriers

The carbamate group in this compound has a partial double bond character in its C-N bond due to resonance between the nitrogen lone pair and the carbonyl group. This restricted rotation leads to the existence of conformational isomers, typically referred to as syn and anti (or E/Z) rotamers. nih.gov

Computational chemistry is a key tool for studying the energetics of this rotational process. The potential energy surface (PES) for rotation around the C-N bond can be calculated by performing a series of geometry optimizations at fixed values of the relevant dihedral angle. nih.govmdpi.com From the PES, the energy difference between the stable conformers and the height of the rotational energy barrier can be determined. mdpi.com

For typical N-alkylcarbamates, the rotational barrier around the C(carbonyl)-N bond is approximately 16 kcal/mol. nih.gov This relatively high barrier means that, at room temperature, the interconversion between rotamers can be slow enough to be observed on the NMR timescale, leading to the appearance of separate signals for each conformer. mdpi.com DFT calculations have been shown to reproduce experimental rotational barriers with good accuracy. mdpi.com The height of this barrier is sensitive to the electronic and steric properties of the substituents on the nitrogen and oxygen atoms. nih.govnih.gov

Table 3: Calculated Rotational Barriers for Representative Carbamates

| Carbamate Type | Typical Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| N-alkylcarbamate (general) | ~16 | nih.gov |

| N-phenylcarbamate | 12.5 | nih.gov |

| N-(2-pyrimidyl)carbamates | <9 | nih.gov |

| N-benzhydrylformamide | 20-23 | mdpi.com |

Energetic Landscape of Carbamate Conformations

The core of the carbamate functional group, >N−C(=O)−O−, possesses a pseudo-double bond character in its C–N bond due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. nih.govacs.org This restricted rotation gives rise to distinct planar conformational isomers, typically referred to as syn and anti (or E/Z). acs.org Computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of these conformations. nih.gov

For simple carbamates, the anti (or trans) conformation, where the larger substituents on the nitrogen and oxygen are positioned on opposite sides of the C-N bond, is often energetically favored for steric and electrostatic reasons. acs.org However, the energy difference between the syn and anti rotamers can be small, and in some cases, the cis (syn) configuration can be energetically stable. nih.gov The rotational barrier, which is the energy required to interconvert between these conformers, is a key feature of the energetic landscape. For typical N-alkyl carbamates, this barrier is in the range of 15-16 kcal/mol. nd.eduresearchgate.net

DFT calculations on model carbamates reveal that the transition state for this rotation involves a perpendicular arrangement of the nitrogen lone pair relative to the carbonyl π-system, which disrupts the resonance stabilization and raises the energy. researchgate.net The presence of different conformers can often be detected experimentally, for instance, by the appearance of a shoulder on the carbonyl stretching peak in infrared spectra, suggesting at least two different environments for the carbonyl group. nih.gov

| Property | Typical Value / Description | Computational Method Often Used |

|---|---|---|

| Most Stable Conformer | Generally the anti (trans) isomer | DFT, Ab initio |

| Energy Difference (anti vs. syn) | Often small, can be close to 0 kcal/mol | DFT (e.g., B3LYP/6-311+G**) |

| C–N Rotational Barrier (ΔG‡) | ~15-16 kcal/mol | Dynamic NMR, DFT Calculations |

| Transition State Geometry | Twisted C-N bond, disrupting N-CO conjugation | DFT Transition State Search |

Influence of Substituents on Conformational Preferences

The specific substituents attached to the nitrogen and ester oxygen atoms—in this case, a hexyl group and a methyl group, respectively—play a crucial role in defining the precise energetic landscape of this compound. The influence of these groups is twofold: steric and electronic.

Steric Effects: The size of the N-alkyl group can influence the competition between different reaction pathways and conformations. mdpi.com The hexyl group, while unbranched, is larger than a methyl group and its steric bulk will disfavor the syn conformation where it would be in closer proximity to the carbonyl oxygen. This steric hindrance generally leads to a preference for the anti rotamer. nd.edu

Electronic Effects: Both the N-hexyl and O-methyl groups are alkyl groups, which are electron-donating in nature. Studies on related systems, such as N-aryl carbamates, have shown that the electronic nature of the substituent on the nitrogen atom significantly affects the barrier to C–N rotation. nd.edu Electron-donating groups tend to increase the electron density on the nitrogen, enhancing its donation into the carbonyl group. This strengthens the partial double bond character of the C–N bond and consequently increases the rotational barrier (ΔG‡). nd.edu Conversely, electron-withdrawing groups decrease this barrier by reducing the C-N bond's double bond character. nd.edund.edu Therefore, the electron-donating hexyl group in this compound is expected to contribute to a rotational barrier consistent with typical N-alkyl carbamates.

| Substituent | Position | Effect Type | Predicted Influence |

|---|---|---|---|

| Hexyl (-C6H13) | Nitrogen (N) | Steric | Favors the anti conformation over the syn conformation. |

| Hexyl (-C6H13) | Nitrogen (N) | Electronic (Donating) | Strengthens C-N bond resonance, contributing to a higher rotational barrier. |

| Methyl (-CH3) | Oxygen (O) | Electronic (Donating) | Modulates the overall electron distribution of the carbamate group. |

Structure-Reactivity Relationships (Non-biological Contexts)

The chemical reactivity of this compound is dictated by the electronic and steric properties of its carbamate functional group. Computational studies provide quantitative descriptors that help rationalize its behavior in chemical reactions. nih.gov

The carbamate moiety is generally characterized by good chemical stability, which allows it to be used as a robust protecting group for amines in organic synthesis. nih.gov Its reactivity centers on the electrophilic carbonyl carbon and the nucleophilic nitrogen and oxygen atoms. DFT calculations can quantify this reactivity through various descriptors. nih.gov

Key quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap (ΔE) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Electrophilicity Index (ω): This global descriptor quantifies the ability of a molecule to accept electrons. The carbonyl carbon of the carbamate is the primary electrophilic site.

Hirshfeld Charges: These calculations reveal the partial positive charge on the carbonyl carbon, confirming its susceptibility to nucleophilic attack, and the partial negative charges on the oxygen and nitrogen atoms. nih.gov

In synthetic organic chemistry, the carbamate group can participate in reactions such as transcarbamation . This process involves the transfer of the carbamoyl (B1232498) group (R₂NCO-) from one alcohol to another. For example, N-alkyl carbamates can be synthesized via a three-component coupling of a primary amine, CO₂, and an alkyl halide, often promoted by a base like cesium carbonate. nih.gov The formation of a carbamate anion is a key mechanistic step. google.com Furthermore, carbamates can undergo cleavage under specific conditions, such as with trimethylsilyl (B98337) iodide (TMSI), to regenerate the amine via the formal extrusion of CO₂, demonstrating a controlled form of reactivity. nih.gov The reversible reaction of amines with CO₂ to form carbamates can also be used to temporarily reduce the amine's nucleophilicity in competing reactions. mdpi.com

| Feature / Descriptor | Description and Implication |

|---|---|

| Electrophilic Center | The carbonyl carbon (C=O) carries a partial positive charge, making it a target for nucleophiles. |

| Nucleophilic Centers | The nitrogen and carbonyl oxygen atoms possess lone pairs and partial negative charges. |

| HOMO-LUMO Gap | Indicates chemical stability. Carbamates generally have a significant gap, reflecting their use as stable protecting groups. nih.gov |

| Reactivity in Synthesis | Can undergo transcarbamation, cleavage to regenerate the parent amine, and serve as a stable intermediate in multi-step synthesis. nih.govnih.gov |

| Chemical Stability | Generally stable towards acids, bases, and hydrogenation, making it a useful functional group in organic synthesis. nih.gov |

Applications in Materials Science and Advanced Organic Synthesis Excluding Clinical/safety

Methyl N-hexylcarbamate as a Monomer or Functionalizing Agent in Polymer Chemistry

In the field of polymer chemistry, the utility of this compound is primarily associated with its role as a functionalizing agent and as a model compound for reactions that introduce the carbamate (B1207046) group into polymer structures. While not a direct monomer for common polymerization pathways due to its monofunctional nature, its chemistry is integral to creating and modifying polymers.

Ring-opening polymerization (ROP) is a method of chain-growth polymerization that involves the opening of a cyclic monomer to form a linear polymer. This technique is a powerful tool for creating polymers with controlled architectures and functionalities, such as polyesters, polyamides, and polycarbonates nih.govrsc.org.

Direct participation of linear carbamates like this compound as a monomer in ROP is not feasible, as the mechanism requires a strained ring structure to provide the thermodynamic driving force for polymerization. However, the synthesis of polyurethanes, which are polymers containing carbamate (urethane) linkages in their backbone, can be achieved through the ROP of cyclic carbamate monomers. For instance, studies on the coordinative ring-opening polymerization of terpene-based cyclic carbamates have demonstrated a phosgene- and isocyanate-free route to polyurethanes nih.gov. In such research, the N-H bond of the carbamate is essential for the proton transfer that facilitates the ring-opening of the subsequent monomer nih.gov. While this compound is not the monomer, its fundamental chemistry helps inform the behavior of the carbamate group during these polymerization processes. Similarly, radical ring-opening polymerization (rROP) of cyclic N-substituted thiocarbamates introduces a cleavable bond into the polymer backbone, a strategy used to promote degradation digitellinc.com.

Step-growth polymerization involves the reaction between bi-functional or multi-functional monomers, where dimers, trimers, and oligomers are formed sequentially, eventually leading to long polymer chains wikipedia.org. The most prominent class of polymers with carbamate linkages, polyurethanes, are synthesized via a step-growth mechanism libretexts.orgopenstax.org. The conventional synthesis route involves the reaction of a diisocyanate with a diol libretexts.org.

This compound, being a monofunctional molecule, cannot act as a monomer to build a polymer chain in this process. However, its chemistry is relevant in several contexts:

Model Compound Studies: It can be used as a model compound to study the reactivity and interaction of the carbamate group. For example, research has utilized this compound to investigate the coordination of the urethane (B1682113) carbonyl group and the acidification of the N-H group, which is crucial for understanding surface functionalization mechanisms on polyurethanes princeton.edu.

Chain Termination/Control: In principle, a monofunctional carbamate could react with an isocyanate group on a growing polymer chain, effectively capping the chain and controlling the final molecular weight.

Precursor to Monomers: The most significant role of carbamate chemistry in step-growth polymerization is the use of related dicarbamates as precursors to diisocyanates. By heating a dicarbamate, two molecules of alcohol are eliminated to generate a diisocyanate, which can then be used as a monomer in step-growth polymerization with a diol. This represents an important phosgene-free route to polyurethane production nih.gov.

This compound and similar N-alkyl carbamates are valuable for synthesizing functional polymers through post-polymerization modification. A key method is transcarbamoylation , where a hydroxyl-functional polymer is heated with a lower alkyl carbamate, such as this compound. This reaction introduces carbamate functional groups onto the polymer backbone by exchanging the alcohol portion of the carbamate with the polymer's hydroxyl groups google.com. This process allows for the conversion of commodity polymers with hydroxyl groups into value-added materials with carbamate functionalities, which can alter properties like adhesion and reactivity.

Furthermore, the principles of carbamate chemistry are central to creating sequence-defined polymers. Using amino alcohol building blocks, polymers with precisely controlled sequences of N-substituted and non-substituted urethane linkages can be synthesized on a solid support acs.org. This precise control over the monomer sequence allows for the fine-tuning of material properties and the encoding of information at a molecular level nih.govacs.org. In this context, the N-hexyl group of this compound represents a specific side-chain functionality that can be incorporated to tailor the polymer's physical and chemical properties.

The design of complex polymeric architectures (CPAs), such as star polymers, hyperbranched polymers, and polymer brushes, relies on the use of multi-functional initiators or monomers nih.gov. While this compound itself is not a building block for these structures, the chemical transformations associated with it can be applied to create the necessary precursors.

For example, a core molecule containing multiple hydroxyl groups (a polyol) could be functionalized using transcarbamoylation or reaction with an isocyanate. The resulting multi-carbamate-functionalized molecule could then be converted into a multi-isocyanate initiator. This multi-functional molecule can initiate the polymerization of other monomers from multiple sites, leading to the formation of a star-shaped or branched polymer. Recent advances have focused on using highly efficient vehicles, such as trichloroacetyl isocyanate, to introduce initiation sites into diverse precursors, enabling the synthesis of CPAs with ultra-high chain density rsc.org. The underlying principle of using isocyanate reactivity, for which carbamates are precursors, is central to these advanced synthetic strategies.

Role as an Intermediate in Fine Chemical Synthesis

Beyond polymer science, this compound is a key intermediate in the synthesis of other high-value organic compounds, most notably isocyanates.

The thermal decomposition (or cleavage) of N-alkyl carbamates to produce isocyanates and alcohols is a well-established and industrially significant reaction. This process represents a promising alternative to the conventional method of isocyanate production, which uses the highly toxic and hazardous chemical, phosgene (B1210022) semanticscholar.orgmdpi.com.

The reaction for this compound is as follows:

CH₃OC(O)NH(CH₂)₅CH₃ ⇌ CH₃OH + O=C=N(CH₂)₅CH₃ (this compound) ⇌ (Methanol + Hexyl isocyanate)

This reaction is reversible and endothermic, requiring high temperatures, typically in the range of 150°C to 400°C, to proceed in the forward direction nih.govmdpi.com. The process is often carried out in the gas phase and can be facilitated by various catalysts nih.govresearchgate.net. To maximize the yield of the desired isocyanate, the alcohol by-product (methanol) is continuously removed from the reaction mixture to shift the equilibrium to the right.

However, the high temperatures can also lead to undesired side reactions. The newly formed isocyanate can react with the starting carbamate, with itself to form dimers or trimers, or with any trace amounts of water to produce an amine (hexylamine), which in turn reacts with more isocyanate to form a urea nih.gov.

Table 1: Kinetic Parameters for Thermal Decomposition of Related O-Methyl-N-Alkyl Carbamates This interactive table provides data from a study on the thermal decomposition of similar carbamates, illustrating the energy requirements for the process.

| Compound | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |

|---|---|---|

| O-methyl-N-benzyl Carbamate | 58.8 | 5.99 x 10⁵ |

| O-methyl-N-butyl Carbamate | 52.0 | 1.25 x 10⁴ |

| O-methyl-N-cyclohexyl Carbamate | 55.4 | 2.15 x 10⁴ |

(Data sourced from a computational modeling study of carbamate thermolysis semanticscholar.org)

The data show that the activation energies for the decomposition of various O-methyl-N-alkyl carbamates are in a relatively narrow range, suggesting that this compound would undergo a similar decomposition process to yield hexyl isocyanate, a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, and polyurethanes.

Building Block for Polyurethanes

This compound can be considered a precursor in non-phosgene routes for the synthesis of polyurethanes. Traditionally, polyurethanes are produced through the reaction of isocyanates with polyols. The primary industrial method for producing isocyanates involves the use of the highly toxic chemical phosgene. Research has focused on developing safer, phosgene-free alternatives, one of which involves the thermal decomposition (cracking) of carbamates to yield the desired isocyanate and an alcohol.

Table 1: Potential Role of this compound in Polyurethane Synthesis

| Step | Process | Reactant(s) | Intermediate/Product | Significance |

|---|---|---|---|---|

| 1 | Carbamate Formation | Hexylamine (B90201), Dimethyl Carbonate | This compound | Formation of a stable isocyanate precursor. |

| 2 | Thermal Cracking | This compound | Hexyl Isocyanate + Methanol (B129727) | Phosgene-free route to isocyanate monomer. utwente.nl |

| 3 | Polymerization | Hexyl Isocyanate, Polyol | Polyurethane | Formation of the final polymer material. acs.org |

Utilization in Combinatorial Chemistry as Linkers

In the field of combinatorial chemistry, where large libraries of compounds are synthesized for screening, solid-phase synthesis is a cornerstone technique. nih.gov This method involves attaching a starting material to an insoluble polymer support (resin) via a linker molecule. A series of reactions are performed on the attached substrate, and finally, the desired product is cleaved from the support.

The carbamate functional group is utilized in the design of such linkers. slideshare.net A carbamate linker can be used to anchor a molecule, often through an amine or alcohol functional group, to the solid support. The stability of the carbamate bond can be tuned by modifying its structure, allowing it to withstand various reaction conditions while enabling cleavage under specific, controlled circumstances (e.g., acidic conditions) to release the final product. slideshare.netajrconline.org

While specific data on this compound as a linker is not detailed, its structure represents a simple N-alkyl carbamate. In a hypothetical scenario, a linker containing a hexylcarbamate moiety could be designed. The hexyl group would influence the linker's properties, such as its lipophilicity, which in turn affects swelling of the polymer support in different organic solvents. The choice of the N-alkyl and O-alkyl groups on the carbamate linker is crucial for controlling the cleavage conditions, with different groups conferring varying degrees of acid or base lability. imperial.ac.uk

Advanced Synthetic Reagent Applications (e.g., Peptide Bond Surrogates in chemical synthesis)

In medicinal chemistry and peptide science, modifying the peptide backbone is a common strategy to enhance biological properties. Natural peptides are often susceptible to degradation by proteases and may have poor membrane permeability. Replacing the native amide (peptide) bond with a more stable surrogate can overcome these limitations. N-methylation of the peptide backbone is one such modification known to increase proteolytic stability and membrane permeability. nih.gov

The carbamate linkage serves as a viable surrogate for the amide bond in peptidomimetics. Its structure is related to the amide but generally exhibits greater stability against enzymatic cleavage. By incorporating a carbamate group into a peptide sequence, researchers can create analogues with improved pharmacokinetic profiles.

In this application, the N-hexyl group of this compound would provide a significant increase in lipophilicity to the molecule. If a hexylcarbamate unit were incorporated into a peptide analogue, this long alkyl chain would enhance its ability to interact with lipid bilayers, potentially improving cell membrane permeability. The design of such peptidomimetics involves the strategic replacement of specific amide bonds with carbamate linkages to balance stability, conformation, and biological activity.

Catalysis Development Utilizing Carbamate Structures

The carbamate functional group plays a significant role in coordination chemistry and catalysis, primarily through the formation of metal-carbamato complexes. nih.gov These complexes are formed when a carbamate anion, R₂NCO₂⁻, coordinates to a metal center, typically through its oxygen atoms. nih.gov Such ligands can be generated by the reaction of a secondary amine with carbon dioxide, often in the presence of a metal precursor.

A compound like this compound can be seen as a derivative of the hexylcarbamate ligand. This ligand can be incorporated into a metal complex, where it influences the catalyst's electronic and steric environment. The nature of the alkyl groups (e.g., the hexyl group) on the carbamate ligand can modulate the solubility, stability, and reactivity of the resulting metal catalyst. researchgate.net These metal-carbamato complexes have been investigated as catalysts or catalyst precursors in various organic transformations, including polymerization reactions. researchgate.net

Furthermore, the field of dynamic covalent chemistry has explored carbamate exchange catalysis for reprocessing cross-linked polyurethane materials. In these systems, catalysts like dibutyltin dilaurate (DBTDL) facilitate the dynamic exchange of carbamate bonds at elevated temperatures, allowing thermoset polymers to be reprocessed. umn.edu The fundamental reactivity of the carbamate group is central to these catalytic processes. The structure of the specific carbamate, including its N-alkyl and O-alkyl substituents, would affect the equilibrium and kinetics of such exchange reactions.

Table 2: Properties of Carbamato Ligands in Catalysis

| Property | Description | Influence of N-Hexyl Group |

|---|---|---|

| Coordination Mode | Typically coordinates to metal centers via oxygen atoms (O-donor ligand). nih.gov | Does not directly alter coordination but affects overall complex properties. |

| Steric Hindrance | The size of the groups on the nitrogen atom can control access to the metal center. | The hexyl group provides moderate steric bulk, influencing substrate approach. |

| Solubility | The ligand's alkyl groups determine the solubility of the metal complex in organic solvents. | Enhances solubility in nonpolar organic solvents. |

| Electronic Effects | Alkyl groups are electron-donating, which can affect the electron density at the metal center. | Acts as an electron-donating group, modulating the catalyst's electronic nature. researchgate.net |

Applications in Chiral Recognition and Separation

Chiral recognition is the process by which a chiral selector molecule or system interacts differently with the two enantiomers of a chiral compound, enabling their separation or differentiation. Carbamate derivatives are extensively used in the construction of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). Polysaccharides, such as cellulose (B213188) and amylose, derivatized with various aryl carbamates are among the most powerful and widely used CSPs for enantiomeric separations.